5-acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile
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Overview
Description
5-acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including acetyl, dichlorophenyl, oxoethyl, sulfanyl, methyl, thiophenyl, dihydropyridine, and carbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile involves multiple steps, each requiring specific reagents and conditions. One common method involves the condensation of 3,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate 3,4-dichlorophenyl-2-cyanoacrylate. This intermediate is then reacted with thiourea and acetic anhydride to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include ethyl cyanoacetate, thiourea, and acetic anhydride, with reaction temperatures carefully controlled to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
5-acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxoethyl group to a hydroxyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The presence of the dichlorophenyl group is particularly significant for binding to biological targets .
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The thiophene and dihydropyridine moieties are known to contribute to these biological activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The dichlorophenyl group is known to bind to enzyme active sites, inhibiting their activity. The thiophene and dihydropyridine moieties interact with cellular receptors, modulating signal transduction pathways. These interactions result in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile: Unique due to its combination of functional groups.
Thiophene derivatives: Known for their electronic properties and applications in material science.
Dihydropyridine derivatives: Commonly used in medicinal chemistry for their cardiovascular effects.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2S2/c1-11-19(12(2)26)20(18-4-3-7-28-18)14(9-24)21(25-11)29-10-17(27)13-5-6-15(22)16(23)8-13/h3-8,20,25H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQMLWBPRZXZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N)C3=CC=CS3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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